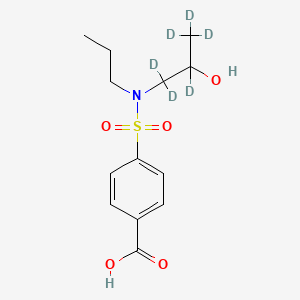

2,3,7-trimethylocta-2,6-dien-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,7-Trimethylocta-2,6-dien-1-ol, also known as nerol, is a monoterpenoid alcohol with the molecular formula C₁₀H₁₈O. It is a naturally occurring compound found in essential oils of various plants, such as lemongrass and hops. Nerol is known for its pleasant rose-like aroma and is widely used in the fragrance and flavor industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nerol can be synthesized through several methods. One common synthetic route involves the pyrolysis of beta-pinene, which produces myrcene. Myrcene is then subjected to hydrochlorination to yield a series of isomeric chlorides, including nerol . Another method involves the acetylation of geraniol, followed by fractionation to isolate nerol .

Industrial Production Methods

Industrially, nerol is often extracted from plant essential oils rich in geraniol, such as citronella oil and rose grass oil . The extraction process typically involves steam distillation, followed by purification through fractional distillation.

Analyse Des Réactions Chimiques

Types of Reactions

Nerol undergoes various chemical reactions, including:

Oxidation: Nerol can be oxidized to form neral and geranial, which are aldehyde derivatives.

Reduction: Reduction of nerol can yield citronellol, a saturated alcohol.

Substitution: Nerol can undergo substitution reactions to form esters, such as neryl acetate.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nerol.

Substitution: Acetic anhydride (Ac₂O) and sulfuric acid (H₂SO₄) are commonly used for esterification reactions.

Major Products Formed

Oxidation: Neral and geranial.

Reduction: Citronellol.

Substitution: Neryl acetate.

Applications De Recherche Scientifique

Nerol has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Investigated for its potential anticancer and anti-inflammatory effects.

Industry: Utilized in the production of fragrances, flavors, and cosmetics.

Mécanisme D'action

Nerol exerts its effects through various molecular targets and pathways. It is known to disrupt mitochondrial function, leading to apoptosis in certain cell types. The compound also elevates intracellular calcium levels (Ca²⁺) and reactive oxygen species (ROS), contributing to its cytotoxic effects . Additionally, nerol has been shown to inhibit the growth of fungi by interfering with their cell membrane integrity .

Comparaison Avec Des Composés Similaires

Nerol is structurally similar to other monoterpenoid alcohols, such as geraniol and linalool. it is unique in its cis-configuration, which imparts distinct olfactory properties. Here are some similar compounds:

Geraniol: The trans-isomer of nerol, with a similar rose-like aroma but slightly different chemical properties.

Linalool: Another monoterpenoid alcohol with a floral scent, commonly found in lavender and coriander.

Citronellol: A saturated alcohol derived from the reduction of nerol, with a fresh, citrus-like aroma.

Nerol’s unique cis-configuration and its presence in various essential oils make it a valuable compound in both scientific research and industrial applications.

Propriétés

Formule moléculaire |

C11H20O |

|---|---|

Poids moléculaire |

168.28 g/mol |

Nom IUPAC |

2,3,7-trimethylocta-2,6-dien-1-ol |

InChI |

InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,12H,5,7-8H2,1-4H3 |

Clé InChI |

QVCKBQDDEUWNIT-UHFFFAOYSA-N |

SMILES canonique |

CC(=CCCC(=C(C)CO)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt](/img/structure/B15144985.png)

![5-[4-[(2-aminophenyl)carbamoyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15145009.png)

![(8R,9R)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B15145024.png)

![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)